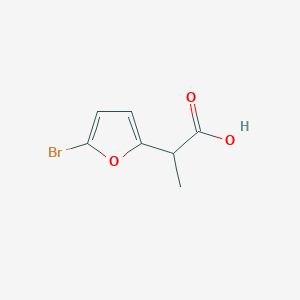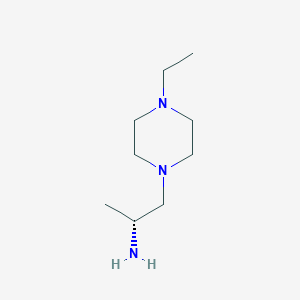
2-Bromo-4,5-dimethoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dimethoxybenzenethiol: is an organic compound that belongs to the class of aromatic compounds known as dimethoxybenzenes. These compounds are characterized by the presence of two methoxy groups attached to a benzene ring. The addition of a bromine atom and a thiol group further modifies its chemical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxybenzenethiol typically involves the bromination of 4,5-dimethoxybenzene followed by the introduction of a thiol group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include a solvent such as acetic acid or methanol to facilitate the reaction .
Industrial Production Methods
For industrial production, the process is scaled up using large reactors and optimized conditions to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the thiol group is introduced using thiolating agents under mild conditions to prevent degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-dimethoxybenzenethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-4,5-dimethoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 4-Bromo-2,5-dimethoxyphenethylamine
Comparison
Compared to these similar compounds, 2-Bromo-4,5-dimethoxybenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which are not possible with the other compounds listed .
Propriétés
Formule moléculaire |
C8H9BrO2S |
|---|---|
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethoxybenzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3 |
Clé InChI |
HGLYSVOSPZLFNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1OC)Br)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


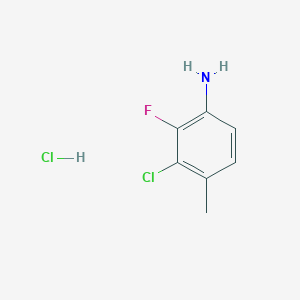
carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)



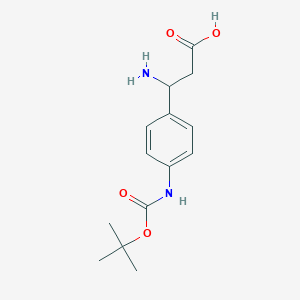
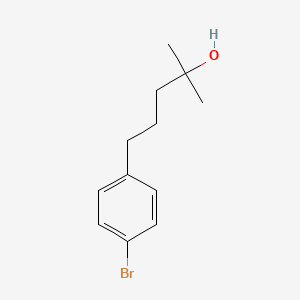
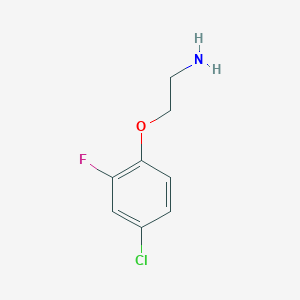

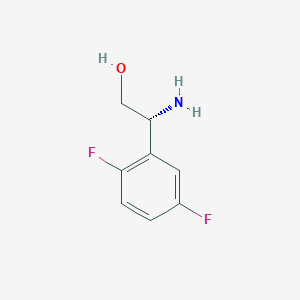
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)

